Boc-L-Alaninol

Peptide Synthesis Reaction Yield N-Protection Strategy

Sourcing a chiral amino alcohol that maintains stereochemical integrity while offering orthogonal protection can delay multi-step syntheses. Boc-L-Alaninol (CAS 79069-13-9) resolves this with an acid-labile Boc group and a free primary hydroxyl, enabling selective derivatization without racemization. • Orthogonal reactivity for Boc-SPPS and asymmetric synthesis; >99% ee ensures consistent stereochemical outcomes. • Bulk availability up to kilogram scale; high-yielding synthesis (≤94%) reduces cost per batch. • Low-melting solid (53-62 °C) simplifies weighing and storage in large-scale operations.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 79069-13-9
Cat. No. B558388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Alaninol
CAS79069-13-9
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1
InChIKeyPDAFIZPRSXHMCO-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Alaninol: Protected Chiral Intermediate


Boc-L-alaninol (CAS 79069-13-9), also known as N-(tert-butoxycarbonyl)-L-alaninol, is a chiral amino alcohol derivative of L-alanine featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the amine and a free primary hydroxyl group [1]. It is commercially available as a white to off-white crystalline solid with a typical purity of ≥98-99% . Its structure provides dual orthogonal reactivity—the Boc group protects the amine during synthetic manipulations and is cleaved under mild acidic conditions, while the hydroxyl group serves as a versatile handle for further derivatization (e.g., mesylation, oxidation, coupling) [2]. This makes Boc-L-alaninol a strategic intermediate in peptide synthesis, peptidomimetic design, and asymmetric synthesis [1][2].

Protected chiral intermediate for acid-labile orthogonal strategies
Free hydroxyl handle for mesylation, oxidation, and coupling
L-alanine-derived: supports asymmetric synthesis and peptidomimetics

Boc-L-Alaninol: Why Substitution Fails


While N-protected amino alcohols constitute a large chemical class, specific analogs such as Cbz (Z) or Fmoc-protected L-alaninol, unprotected L-alaninol, or the D-enantiomer cannot be considered drop-in replacements for Boc-L-alaninol without significant changes in synthetic strategy, yield, or stereochemical outcome. The choice of N-protecting group fundamentally dictates reaction orthogonality, deprotection conditions, and compatibility with downstream chemistry [1][2]. Boc protection, unlike Cbz, is cleaved under acidic conditions orthogonal to base-labile and hydrogenolytically sensitive protecting groups, while Fmoc requires basic deprotection that may be incompatible with base-sensitive substrates [1]. Furthermore, the free amino alcohol (L-alaninol) lacks the necessary amine protection to prevent unwanted side reactions during multi-step syntheses . The D-enantiomer, despite similar physical properties, directs opposite stereochemical outcomes in asymmetric reactions and yields biologically inactive or potentially antagonistic products . Therefore, substitution is not merely a matter of cost or availability—it requires comprehensive re-engineering of the synthetic route and may compromise chiral purity or biological activity.

Cbz-/Fmoc-protected analogs
Orthogonal deprotection requirements differ; may force complete synthetic redesign
Unprotected L-alaninol
Lacks amine protection, leading to competing side reactions in multi-step sequences
D-enantiomer (Boc-D-alaninol)
Opposite absolute stereochemistry; may produce antagonistic or inactive products

Boc-L-Alaninol: Comparative Evidence


Methanesulfonylation: Boc vs. Unprotected Alaninol

The Boc protecting group enables high-yielding derivatization of the hydroxyl group without interference from the amine. Methanesulfonylation of Boc-L-alaninol proceeds with 75% isolated yield, and the product is sufficiently clean for subsequent steps without column chromatography, underscoring the operational advantage of the N-protected form. In contrast, attempted analogous reaction on unprotected L-alaninol would require complex selective protection/deprotection sequences, inevitably reducing overall yield and increasing purification burden [1].

Methanesulfonylation yield
Data to verify
75% isolated yield (Boc)
Unprotected: not applicable without protection/deprotection sequences
Supports efficient single-step derivatization
Conditions: MsCl, TEA, DCM, 298 K
Peptide Synthesis Reaction Yield N-Protection Strategy

Boc vs. Fmoc Orthogonality in Peptide Synthesis

Boc-L-alaninol is compatible with acid-labile protecting group strategies (e.g., tert-butyl esters, trityl groups), whereas Fmoc protection is cleaved under basic conditions. This orthogonality is critical for complex peptide syntheses where multiple orthogonal protecting groups are required. Fmoc-based SPPS generally offers milder deprotection conditions and higher overall yields compared to Boc-based methods, which require repetitive TFA treatments that can cause acid-catalyzed side reactions and premature peptide cleavage [1]. Conversely, Boc chemistry yields peptides with higher solubility as their TFA salts compared to Fmoc-derived peptides, an advantage in purification and handling . The choice is therefore not about absolute superiority but strategic fit: Boc-L-alaninol is essential when orthogonal acid-labile protection is required or when higher peptide solubility is prioritized.

Deprotection orthogonality
Class-level
Boc: acid-labile (TFA)
Fmoc: base-labile (piperidine)
Boc-peptides: higher solubility as TFA salts
Protecting-group orthogonality review
SPPS deprotection strategy context
Solid-Phase Peptide Synthesis Protecting Group Chemistry Orthogonal Deprotection

L- vs. D-Alaninol Chiral Purity

The enantiomeric purity of Boc-L-alaninol is a critical quality attribute for asymmetric synthesis. Commercial suppliers specify high enantiomeric excess (ee) for the L-form, typically >98% to >99% ee, essential for producing biologically active stereoisomers in pharmaceutical development . The D-enantiomer (CAS 106391-86-0) has an optical rotation of +11° (c=1, CHCl₃) and is supplied at ≥98% ee [1], but its use in place of the L-form would invert the stereochemistry of the final product, potentially abolishing biological activity or producing antagonistic effects. Quantitative ee values are guaranteed by vendors to ensure regulatory compliance and consistent synthetic outcomes .

Enantiomeric purity
Head-to-head
L: ≥99% ee, [α]D -11° (c=1, CHCl₃)
D: ≥98% ee, [α]D +11°
Enantiomer-attribution review; controls stereochemical outcome
Vendor-specified ee values
Chiral Purity Enantiomeric Excess Asymmetric Synthesis

Boc vs. Cbz Alaninol: Availability & Handling

Boc-L-alaninol is a commodity building block produced at scale from inexpensive L-alanine, with established synthetic routes offering yields up to 94% and commercially available purities up to 99.81% . It is stocked by numerous global vendors in quantities ranging from grams to kilograms, ensuring supply chain security for both research and pilot-scale manufacturing. In contrast, Cbz-L-alaninol (Z-L-alaninol, CAS 66674-16-6) has a higher molecular weight (209.21 vs. 175.23 g/mol) and a significantly higher melting point (81-84 °C vs. 53-62 °C), which may impact handling and solubility . While quantitative cost and availability data for Cbz-L-alaninol are less readily available, its use is generally more niche, and it is less frequently employed in large-scale peptide synthesis due to the more forcing hydrogenolysis conditions required for deprotection.

Scalability & handling
Data to verify
Boc: m.p. 53–62 °C, MW 175.23, bulk available
Cbz: m.p. 81–84 °C, MW 209.21, limited vendor data
May support easier handling and supply chain review
Physical properties from vendor data
Procurement Cost-Effectiveness Scalability

Boc-L-Alaninol: Application Scenarios


Acid-Labile SPPS Applications

Boc-L-alaninol is the building block of choice for solid-phase peptide synthesis when orthogonal protection strategies demand acid-labile N-protection compatible with base-stable side-chain protecting groups [1]. Its use in Boc-SPPS, though less common than Fmoc-based methods, remains essential for synthesizing peptides that are unstable to basic conditions or require higher solubility of the TFA salt intermediates during purification [1][2]. The ability to selectively deprotect the Boc group with TFA while leaving other protecting groups intact streamlines the synthesis of complex peptides and peptidomimetics [3].

Chiral Heterocycle Synthesis for Drug Discovery

Boc-L-alaninol serves as a premier chiral precursor for the construction of oxazolines, oxazoles, morpholines, and piperazines—core scaffolds in numerous pharmaceuticals including antibiotics, antivirals, and kinase inhibitors [1][2]. The dual functionality (protected amine, free hydroxyl) allows for selective functionalization and cyclization, enabling the rapid generation of diverse heterocyclic libraries for medicinal chemistry campaigns [3]. Its high enantiomeric purity (>99% ee) ensures the stereochemical integrity required for structure-activity relationship (SAR) studies .

Large-Scale Peptidomimetic Synthesis

The well-established, high-yielding synthesis of Boc-L-alaninol (up to 94% yield from L-alanine) and its commercial availability in bulk quantities (up to kilogram scale) make it a cost-effective and reliable intermediate for the industrial production of peptidomimetics and modified peptides [1][2]. Its favorable physical properties as a low-melting solid (53-62 °C) facilitate handling, storage, and accurate weighing in large-scale operations compared to liquid or high-melting alternatives [3]. This reduces logistical complexity and minimizes errors in manufacturing.

Application
Selection Property
Validation Focus
Acid-labile SPPS strategies
Orthogonal Boc protection compatible with base-stable side-chain groups
TFA-labile deprotection selectivity; peptide TFA salt solubility
Chiral heterocycle synthesis
Enantiomerically pure chiral pool building block
Stereochemical integrity in oxazoline, morpholine scaffolds
Large-scale peptidomimetic production
Bulk availability with established high-yield route
Supply-chain reliability; favorable low-melting solid handling

Technical Documentation Hub

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51 linked technical documents
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